

Recommended solvent and concentration for BMS-986141

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Application Notes and Protocols: BMS-986141

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activated by thrombin, PAR4 plays a significant role in thrombosis.[2][3] Unlike the high-affinity thrombin receptor PAR1, which initiates a transient platelet response, the lower-affinity PAR4 mediates a more sustained signaling response, crucial for irreversible platelet aggregation.[4] Antagonism of PAR4 is a promising antiplatelet strategy, potentially offering a better safety profile with a lower risk of bleeding compared to other antiplatelet agents.[4][5] These application notes provide detailed information on the recommended solvents, concentrations, and protocols for the use of **BMS-986141** in research settings.

Physicochemical Properties and Solubility

BMS-986141 is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent to create stock and working solutions.

Solubility Data



| Solvent | Solubility | Reference |
|---------------------------|------------|-----------|
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [1] |

Recommended Concentrations for Experimental Use

The optimal concentration of **BMS-986141** will vary depending on the specific application, whether in vitro or in vivo. The following tables summarize concentrations and dosages reported in preclinical and clinical studies.

In Vitro Concentrations

| Application | Test System | Agonist | Effective Concentrati on (IC50) | Concentrati on Range | Reference |
|-------------------------|--------------------|--------------------------------------|---------------------------------------|-------------------------|-----------|
| Platelet Aggregation | Human Blood | PAR4 Agonist Peptide (PAR4-AP) | 1.8 ± 0.3 nM | 0 - 1 μΜ | [1][6][7] |
| Platelet Aggregation | Monkey Blood | PAR4 Agonist Peptide (PAR4-AP) | 1.2 ± 0.3 nM | 0 - 1 μΜ | [6][7] |
| Platelet Aggregation | Human Platelets | PAR4 Agonist Peptide (PAR4-AP) | 2.2 nM | 0 - 1 μΜ | [1] |

In Vivo and Clinical Dosages



| Study Type | Species | Dosing Regimen | Dosage | Key Findings | Reference |
|--|----------------------|-------------------------|-------------------------|---|-----------|
| Preclinical (Antithrombot ic Efficacy) | Cynomolgus Monkey | Oral | 0.05, 0.1, 0.5 mg/kg | Dose-dependent reduction in thrombus weight (36%, 63%, 88% respectively). [1][7] | [1][7] |
| Phase 1 (Single Ascending Dose) | Human | Single Oral Dose | 2.5 mg - 150 mg | Doses of 75 and 150 mg produced ≥80% inhibition of PAR4-AP- induced platelet aggregation for ≥24 hours. [5][8][9] | [5][8][9] |
| Phase 1 (Multiple Ascending Dose) | Human | Once Daily (14 days) | 0.3 mg - 30 mg | Doses ≥10 mg completely inhibited PAR4-AP- induced platelet aggregation. [5][8][9] | [5][8][9] |
| Phase 2a | Human | Single Oral Dose | 4 mg | Additive antithromboti c effects when used with aspirin | [10] |



and/or ticagrelor.[10]

Experimental Protocols Protocol 1: Preparation of BMS-986141 Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO or DMF, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

- BMS-986141 (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated precision balance
- Vortex mixer

Procedure:

- Pre-warm Solvent: Allow the anhydrous DMSO or DMF to come to room temperature before opening to prevent moisture absorption.
- Weigh BMS-986141: Accurately weigh the desired amount of BMS-986141 powder in a sterile vial. For example, to prepare a 10 mM stock solution, start with 1 mg of BMS-986141 (Molecular Weight: 561.63 g/mol).
- Calculate Solvent Volume: Use the following formula to calculate the required volume of solvent: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol)) For 1 mg of BMS-986141 to make a 10 mM solution: Volume (L) = 0.001 g / (0.010 mol/L * 561.63 g/mol) = 0.00017805 L = 178.1 μL



- Dissolution: Add the calculated volume of DMSO or DMF to the vial containing the BMS-986141 powder.
- Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
 Gentle warming in a water bath (37°C) may aid dissolution if necessary.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the stock solution to prepare working concentrations for use in cell-based assays, such as platelet aggregation studies.

Materials:

- BMS-986141 stock solution (e.g., 10 mM in DMSO)
- Appropriate assay buffer or cell culture medium (ensure it is compatible with the final DMSO concentration)
- Sterile microcentrifuge tubes or a 96-well plate

Procedure:

- Determine Final Concentration: Decide on the final concentrations required for your experiment. For example, for an IC50 determination, a range from 0.1 nM to 1 μ M might be appropriate.
- Intermediate Dilution: Perform an intermediate dilution of the high-concentration stock solution. For example, dilute the 10 mM stock solution 1:100 in assay buffer to create a 100



μM intermediate stock.

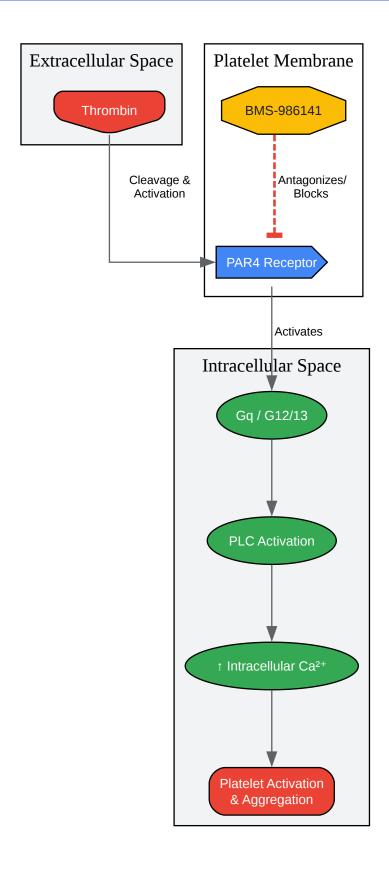
- Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.1%) to avoid affecting cell viability or function. Ensure the vehicle control contains the same final concentration of the solvent.
- Serial Dilution: Perform a serial dilution from the intermediate stock to achieve the desired final concentrations. For example, in a 96-well plate, you can perform a 1:10 serial dilution by adding 10 μL of the higher concentration to 90 μL of assay buffer in the next well.
- Application to Assay: Add the prepared working solutions to your experimental setup (e.g., platelet-rich plasma) to achieve the final desired concentrations.

Visualizations

Mechanism of Action: PAR4 Antagonism

BMS-986141 acts by selectively blocking the PAR4 receptor on platelets. This prevents thrombin from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and thrombosis.





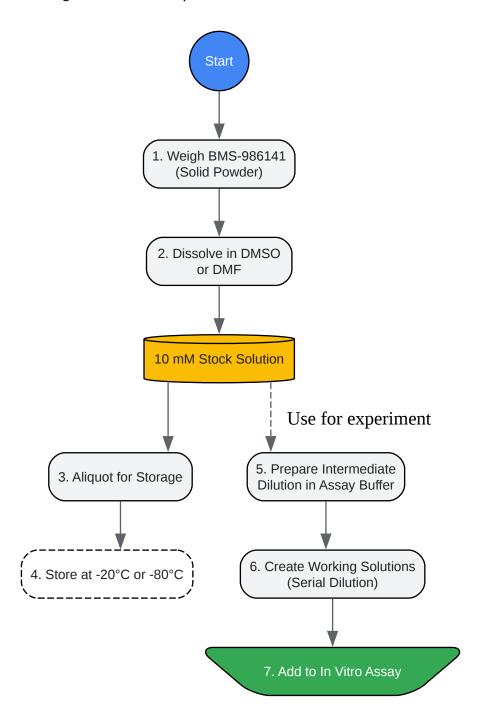
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Caption: BMS-986141 blocks PAR4 activation by thrombin.



Experimental Workflow: Solution Preparation

The following diagram illustrates the logical flow for preparing **BMS-986141** from a solid powder to final working solutions for experimental use.



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Caption: Workflow for preparing **BMS-986141** solutions.



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